2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 771555-68-1
VCID: VC3868607
InChI: InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
SMILES: CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine

CAS No.: 771555-68-1

Cat. No.: VC3868607

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine - 771555-68-1

Specification

CAS No. 771555-68-1
Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Standard InChI InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Standard InChI Key VPNCOMHQEVMYCA-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl
Canonical SMILES CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name systematically describes the substituents: a chlorine atom at position 2, dimethylamino group at position 4, and a phenyl ring at position 5 . The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource Citation
IUPAC Name2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
CAS Registry Number771555-68-1
Molecular FormulaC₁₂H₁₂ClN₃
SMILES NotationCN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl
Exact Mass233.0721 g/mol

The crystal structure remains undetermined, but computational models predict a planar pyrimidine core with orthogonal orientation of the phenyl substituent .

Synthetic Methodologies

Nucleophilic Amination Pathways

A common synthesis route involves the displacement of chlorine in 2,4-dichloro-5-phenylpyrimidine using dimethylamine under elevated temperatures (100–120°C) in polar aprotic solvents like DMF or DMSO . The reaction typically achieves moderate yields (40–60%) and requires careful control of stoichiometry to prevent over-amination .

Cross-Coupling Modifications

Recent advances employ palladium-catalyzed Suzuki-Miyaura reactions to introduce aromatic groups at position 5. For example, coupling 2-chloro-N,N-dimethylpyrimidin-4-amine with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water mixtures yields the target compound . This method offers improved regioselectivity compared to traditional Friedel-Crafts approaches .

Physicochemical Properties

Solubility Profile

The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic phenyl group. It is soluble in:

  • Dichloromethane (>50 mg/mL)

  • Ethanol (~10 mg/mL)

  • Dimethyl sulfoxide (>100 mg/mL)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.67–8.79 (m, 1H, pyrimidine H-6)

  • δ 7.32–7.64 (m, 5H, phenyl ring)

  • δ 3.81–3.94 (s, 6H, N(CH₃)₂)

¹³C NMR confirms the presence of quaternary carbons at C-2 (δ 158.2 ppm, C-Cl) and C-4 (δ 162.4 ppm, N-C-N) .

Mass Spectrometry

ESI-MS exhibits a base peak at m/z 234.1 [M+H]⁺, with characteristic fragmentation patterns including loss of Cl (Δ m/z -35) and sequential methyl group elimination .

Biological Activity and Applications

USP1/UAF1 Inhibition

Structural analogs of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine demonstrate inhibitory activity against the USP1/UAF1 deubiquitinase complex, a therapeutic target in oncology . Modifications at position 5 (e.g., phenyl→pyridyl) enhance binding affinity to the enzyme's active site by 3-fold .

Kinase Selectivity Screening

In silico docking studies predict moderate inhibition (IC₅₀ ~5 μM) against ABL1 and EGFR kinases due to π-π stacking interactions between the phenyl group and hydrophobic kinase pockets . Experimental validation remains pending.

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